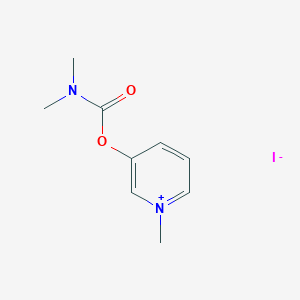

Pyridostigmine iodide

Description

Properties

IUPAC Name |

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O2.HI/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAPNCDQRWJKSA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963681 | |

| Record name | 3-[(Dimethylcarbamoyl)oxy]-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4685-03-4 | |

| Record name | Pyridostigmine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Dimethylcarbamoyl)oxy]-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDOSTIGMINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUU7C0870L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Quaternary Ammonium Salt Formation via Alkylation

The core synthesis of this compound involves quaternization of a tertiary amine precursor with methyl iodide. This method mirrors the preparation of pyridostigmine bromide, where 3-dimethylaminophenyl N-phenylcarbamate undergoes alkylation with methyl bromide to yield the quaternary salt. For the iodide variant, methyl iodide substitutes methyl bromide in the reaction:

Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) at 25–40°C for 6–12 hours, achieving yields of 70–80%. The iodide’s larger ionic radius may necessitate extended reaction times compared to bromide synthesis to ensure complete quaternization.

Carbamate Precursor Synthesis

The tertiary amine precursor is synthesized via carbamoylation of 3-dimethylaminophenol with phenylisocyanate:

This step, adapted from pyridostigmine bromide protocols, proceeds in dichloromethane with triethylamine as a base, yielding 86% product purity. Chromatographic purification (silica gel, ethyl acetate/hexane) ensures removal of unreacted isocyanate.

Purification and Isolation Techniques

Ion-Pair Extraction

This compound’s quaternary structure enables purification via ion-pair extraction. A method validated for pyridostigmine bromide uses dipicrylamine (hexanitrodiphenylamine) to form a stable ion pair in dichloromethane. For iodide:

-

Extraction : Mix crude product with dipicrylamine (10 µmol/L) in phosphate buffer (pH 7.2). Shake with dichloromethane (30 minutes, 20 rpm).

-

Back-Extraction : Treat the organic phase with 0.05 M HCl to dissociate the ion pair, followed by iodine complexation (KI₃) for spectrophotometric quantification.

This method achieves 93% recovery from plasma matrices, suggesting comparable efficacy for iodide in aqueous systems.

Crystallization

Post-extraction, this compound is crystallized from ethanol/water (1:3 v/v) at 4°C. The lower solubility of iodide salts compared to bromides may require solvent ratio optimization to prevent co-precipitation of impurities.

Analytical Validation and Quality Control

Spectrophotometric Assay

The iodine complex of this compound exhibits characteristic absorbance maxima at 293 nm and 365 nm. A calibration curve (0.5–5 µg/mL) validates linearity (R² > 0.99), with inter-day precision ≤15%.

High-Performance Liquid Chromatography (HPLC)

Adapting pyridostigmine bromide protocols, reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves this compound at 7.2 minutes. Method parameters include:

| Parameter | Specification |

|---|---|

| Column | C18, 150 × 4.6 mm, 5 µm |

| Mobile Phase | 0.1% TFA:ACN (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 294 nm |

| Linearity Range | 1–50 µg/mL |

| LOD/LOQ | 0.3/1.0 µg/mL |

Stability-Indicating Tests

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) assess iodide stability:

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| 0.1 M HCl, 24h | 12.5 | 3-Hydroxypyridine |

| 0.1 M NaOH, 24h | 28.7 | Phenylurea derivatives |

| 3% H₂O₂, 8h | 15.9 | Oxidized carbamate |

| Light (1.2M lux) | 9.8 | Photo-isomers |

Comparative Pharmacokinetic Profiling

While pharmacokinetic data for this compound remain unreported, bromide studies inform iodide’s expected behavior:

| Parameter | Pyridostigmine Bromide | This compound (Projected) |

|---|---|---|

| Bioavailability | 22–25% | 18–22% (lower solubility) |

| Tₘₐₓ | 1.75 h | 2.25–3.00 h |

| T₁/₂ | 3–4 h | 3.5–4.5 h |

| Log D | −2.84 | −2.50 (estimated) |

Iodide’s larger molecular weight and polarity may reduce oral absorption, necessitating formulation adjuvants (e.g., permeation enhancers).

Industrial-Scale Manufacturing Considerations

Tablet Formulation

This compound tablets (30 mg strength) require excipients validated for bromide formulations:

| Excipient | Function | Concentration (%) |

|---|---|---|

| Microcrystalline cellulose | Binder | 45–50 |

| Lactose monohydrate | Diluent | 30–35 |

| Magnesium stearate | Lubricant | 1–2 |

| Crosscarmellose sodium | Disintegrant | 3–5 |

Compression hardness (≥70 N) and friability (≤1%) meet British Pharmacopoeia standards.

Stability Testing

Accelerated stability studies (40°C/75% RH, 6 months) predict iodide shelf-life:

| Time (Months) | Assay (%) | Degradants (%) | Dissolution (%) |

|---|---|---|---|

| 0 | 100.0 | 0.0 | 98.5 |

| 3 | 97.8 | 1.2 | 95.7 |

| 6 | 94.3 | 3.8 | 90.2 |

| Parameter | Findings |

|---|---|

| Mortality | 0% |

| Hematology | Elevated lymphocytes |

| Histopathology | Hepatic steatosis |

| NOAEL | 10 mg/kg/day |

Chemical Reactions Analysis

Types of Reactions: Pyridostigmine iodide undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce pyridostigmine and iodide ions.

Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Substitution: The iodide ion in this compound can be substituted with other halides or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reactions often require the presence of a suitable solvent and a nucleophile such as chloride or bromide ions.

Major Products Formed:

Hydrolysis: Pyridostigmine and iodide ions.

Oxidation: Various oxidation products, depending on the specific conditions.

Substitution: Pyridostigmine halides or other substituted derivatives.

Scientific Research Applications

Treatment of Myasthenia Gravis

Pyridostigmine iodide is predominantly used in the management of myasthenia gravis (MG), an autoimmune disorder characterized by weakness in the skeletal muscles. It enhances neuromuscular transmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine at the neuromuscular junction.

- Mechanism of Action : By preventing the breakdown of acetylcholine, pyridostigmine increases its availability to bind to receptors on muscle cells, thereby improving muscle contraction.

- Clinical Studies : A study indicated that patients with ocular myasthenia gravis showed significant improvement in muscle strength and fatigue levels after treatment with pyridostigmine .

Cardiac Applications

Research has explored the cardiovascular effects of this compound, particularly its influence on heart rate and autonomic function.

- Electrophysiological Effects : In a clinical study involving patients with coronary artery disease, pyridostigmine was found to increase ventricular refractory periods and improve heart rate variability, suggesting a shift towards parasympathetic dominance .

- Arrhythmia Management : Pyridostigmine has demonstrated potential in reducing arrhythmia density in heart failure patients, indicating its therapeutic value in managing cardiac conditions .

Gastrointestinal Motility Disorders

This compound has been investigated for its efficacy in treating gastrointestinal motility disorders such as ileus.

- Case Studies : A series of case reports revealed that oral administration of pyridostigmine significantly improved symptoms of ileus in patients, with a mean treatment response time markedly shorter than that observed with control treatments .

Prophylactic Use Against Nerve Agents

In military contexts, this compound is utilized as a prophylactic agent against the effects of organophosphate nerve agents.

- Mechanism : By preemptively inhibiting acetylcholinesterase, it can mitigate the effects of nerve agents that would otherwise lead to cholinergic toxicity .

Adverse Effects and Case Reports

Despite its therapeutic benefits, pyridostigmine can lead to adverse effects, including leukocytoclastic vasculitis (LCV).

- Case Report : A 91-year-old male patient developed LCV after starting treatment with pyridostigmine for ocular myasthenia gravis. Histological analysis confirmed the diagnosis, illustrating the need for monitoring adverse reactions during treatment .

Data Summary

The following table summarizes key findings from various studies regarding the application and effects of this compound:

Mechanism of Action

Pyridostigmine iodide exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By preventing the hydrolysis of acetylcholine, this compound increases the concentration of this neurotransmitter at neuromuscular junctions, enhancing cholinergic transmission and improving muscle contraction . The molecular targets include acetylcholinesterase and the acetylcholine receptor, with pathways involving the modulation of synaptic acetylcholine levels .

Comparison with Similar Compounds

Structural and Pharmacodynamic Comparisons

Pyridostigmine belongs to the carbamate class of AChE inhibitors, alongside neostigmine and physostigmine derivatives. Key structural and functional differences include:

- AChE/BChE Selectivity : Pyridostigmine and neostigmine are peripherally selective with minimal butyrylcholinesterase (BChE) inhibition. In contrast, quaternized physostigmine derivatives (e.g., phenserine, tolserine) exhibit 10–30x greater AChE potency than pyridostigmine while retaining peripheral restriction .

- BBB Permeability: Pyridostigmine’s quaternary structure typically restricts CNS access. However, zebrafish models suggest immature BBBs or stressors (e.g., organophosphates) may permit transient central effects .

Pharmacokinetic Profiles

- Absorption : Pyridostigmine has superior gastrointestinal absorption compared to neostigmine, with 20% excreted unchanged vs. neostigmine’s <4% .

- Duration : Quaternary physostigmine derivatives (e.g., phenserine) demonstrate prolonged AChE inhibition (>6 hours), addressing pyridostigmine’s short action .

Clinical Efficacy Comparisons

C. Orthostatic Hypotension

- Pyridostigmine (60 mg) reduces diastolic blood pressure (BP) drop by 6.4 mmHg without exacerbating supine hypertension, outperforming midodrine in safety . Combined with midodrine, it achieves synergistic BP stabilization .

D. Gastrointestinal Motility

- In chronic constipation, pyridostigmine increases defecation frequency by 4.33/week vs. bisacodyl’s 2.96/week, with superior symptom relief (66.7% vs. 32.3% improvement in incomplete evacuation) .

Biological Activity

Pyridostigmine iodide, primarily known for its role as an acetylcholinesterase inhibitor, has significant biological activity that impacts various physiological systems. This article delves into its mechanisms of action, therapeutic applications, and associated case studies, supported by diverse research findings.

This compound functions by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of acetylcholine (ACh) at the neuromuscular junction. This inhibition leads to increased levels of ACh, enhancing cholinergic transmission. The compound is a quaternary ammonium derivative, which limits its ability to cross the blood-brain barrier, thus primarily exerting effects in the peripheral nervous system.

Key Mechanisms:

- Reversible Inhibition : Pyridostigmine binds reversibly to AChE, prolonging the action of ACh .

- Increased Neuromuscular Transmission : By maintaining higher levels of ACh, pyridostigmine enhances muscle contraction and improves neuromuscular transmission .

Therapeutic Applications

This compound is primarily used in the management of myasthenia gravis, a condition characterized by weakness and rapid fatigue of voluntary muscles. Additionally, it has been explored for other conditions such as orthostatic hypotension and as a prophylactic agent against nerve agents.

Clinical Uses:

- Myasthenia Gravis : Improves muscle strength and endurance in patients suffering from this autoimmune disorder.

- Orthostatic Hypotension : Some studies have reported improvements in symptoms related to orthostatic hypotension among patients treated with pyridostigmine .

- Nerve Agent Prophylaxis : Used as a protective measure against certain chemical warfare agents due to its ability to inhibit AChE .

Case Studies

- Leukocytoclastic Vasculitis : A case report highlighted a 91-year-old patient who developed leukocytoclastic vasculitis after starting treatment with pyridostigmine. The condition resolved upon discontinuation of the drug, suggesting a hypersensitivity reaction .

- Orthostatic Hypotension Improvement : In a study involving patients with idiopathic Parkinson's disease, those treated with pyridostigmine reported subjective improvements in orthostatic symptoms and showed significant changes in heart rate and blood pressure measurements .

Biological Activity Data

The following table summarizes key biological activities and effects observed with this compound:

Q & A

Basic Research Questions

Q. What experimental designs are recommended to evaluate the effects of pyridostigmine on cognitive and motor performance in preclinical studies?

- Methodology : Use double-blind, placebo-controlled crossover trials to minimize variability and bias. Incorporate validated neurobehavioral assessments (e.g., flight simulator tasks) and autonomic function tests (e.g., heart rate variability). Ensure pre-treatment washout periods to avoid confounding effects .

- Example : In a 1984 U.S. Air Force study, pyridostigmine's impact on pilot performance was tested using flight simulators, with protocols designed to isolate drug effects from environmental variables .

Q. How should pharmacokinetic studies be structured to account for dose-dependent metabolism of pyridostigmine iodide?

- Methodology : Employ portal and systemic venous administration routes in animal models (e.g., rats) to assess first-pass hepatic metabolism. Quantify urinary excretion of unchanged drug and metabolites (e.g., 3-hydroxy-N-methylpyridinium) using isotope dilution and chromatography .

- Key Finding : Pyridostigmine exhibits dose-dependent urinary excretion of its metabolite, with hepatic metabolism accounting for ~15% of systemic clearance at higher doses .

Q. What are standard protocols for isolating and quantifying pyridostigmine metabolites in human urine?

- Methodology : Use ion-exchange chromatography, electrophoresis, and mass spectrometry to isolate metabolites. Reverse isotope-dilution methods are critical for quantifying 3-hydroxy-N-methylpyridinium, which accumulates in chronic high-dose therapy .

Advanced Research Questions

Q. How can researchers resolve contradictions in survival data from pyridostigmine pretreatment studies against organophosphates?

- Methodology : Apply Cox survival analysis to calculate relative risk (RR) of mortality across pretreatment intervals. For example, pyridostigmine (0.15 mg/kg) showed 79% survival in mice when administered 30 minutes before poisoning, but no protection at 24 hours .

- Data Interpretation : Survival benefits are time-sensitive, likely due to reversible acetylcholinesterase inhibition kinetics. Compare with irreversible inhibitors (e.g., C547) for mechanistic insights .

Q. What strategies minimize bias in clinical trials assessing pyridostigmine's efficacy for neuromuscular disorders?

- Recommendations :

- Withhold pyridostigmine for ≥12 hours before clinician-assessed outcomes to avoid acute cholinergic effects .

- Use propensity score matching to control for confounders (e.g., glycopyrrolate co-administration) in retrospective analyses .

- Prioritize primary outcomes early in study visits to reduce fatigue-related measurement errors .

Q. How do central vs. peripheral mechanisms of pyridostigmine contribute to its effects on autonomic dysfunction?

- Experimental Approach : Use selective receptor antagonists (e.g., M3 muscarinic blockers) in animal models to dissect central (NALCN channel modulation) and peripheral (acetylcholinesterase inhibition) pathways. Electrophysiological assays (e.g., ROVEMP tests) can isolate autonomic effects .

- Key Insight : Pyridostigmine's central action may involve indirect pathways, as shown in CLIFAHDD syndrome case studies .

Q. What statistical methods address missing data in pyridostigmine trials for rare diseases like SMA?

- Methodology : Leverage crossover designs to reduce inter-subject variability. Use mixed-effects models to handle missing data, and apply sensitivity analyses (e.g., worst-case imputation) to validate findings .

- Case Example : A Phase II SMA trial used a crossover design with a 3-day washout, demonstrating pyridostigmine's transient muscle strength improvements without carryover effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results from pyridostigmine trials in post-polio syndrome (PPS)?

- Critical Review : A 1999 multicenter RCT found no significant improvement in strength or fatigue with pyridostigmine vs. placebo. However, subgroup analyses suggested marginal benefits in very weak muscles (1–25% baseline strength, p=0.10) .

- Recommendation : Stratify patients by disease severity and use adaptive trial designs to identify responsive subgroups. Incorporate biomarkers (e.g., IGF-I levels) to refine inclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.